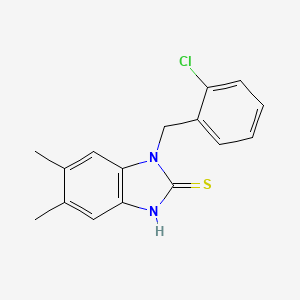

![molecular formula C14H23N3O3 B5543132 6-[{[3-(羟甲基)-3-丙基哌啶-1-基]甲基}嘧啶-2,4(1H,3H)-二酮](/img/structure/B5543132.png)

6-[{[3-(羟甲基)-3-丙基哌啶-1-基]甲基}嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{[3-(Hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its structural and chemical properties, which may contribute to a variety of biological activities. The compound is part of the pyrimidine diones family, a class known for its wide range of pharmacological activities.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives involves various chemical methodologies, including one-pot oxidative processes and N-hydroxylation methods. For instance, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione e through an improved m-CPBA oxidative method demonstrates a convenient and efficient way to prepare similar compounds, achieving yields of 60%-70% (Xiaowan Tang et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is often confirmed through spectral techniques, including 1H NMR, 13C NMR, and MS. The detailed structural analysis provides insights into the compound's electronic structure, which can be further explored through DFT and TD-DFT computations to understand the interactions and charge transfers among different orbitals (Abida Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrimidine diones undergo various chemical reactions, including electrophilic substitution and condensation reactions, leading to a variety of derivatives with potential biological activities. The reactivity of these compounds can be attributed to their unique molecular structure, allowing for regioselective synthesis and modifications (Kosaku Hirota et al., 1990).

科学研究应用

合成与结构分析

嘧啶衍生物已通过各种途径合成,展示了它们在有机合成中的多功能性。例如,Ashraf 等人 (2019) 报道了新型 (羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的有效合成,重点介绍了使用核磁共振、紫外-可见光和傅里叶变换红外光谱等光谱技术进行结构确定,以及使用 DFT 和 TD-DFT 计算进行电子结构分析 (Ashraf 等人,2019)。

抗病毒和抗肿瘤应用

多项研究重点关注嘧啶衍生物的潜在抗病毒和抗肿瘤活性。唐等人 (2015) 合成了 6-苄基-1-[(苄氧基)甲基]-3-羟基-5-(羟甲基)嘧啶-2,4(1H,3H)-二酮,在 N-3 羟基化后显示出抗 HIV 活性 (唐等人,2015)。Kraljević 等人 (2014) 开发了 N-烷基化 C-6-异丁基或 -丙基嘧啶衍生物,并评估了它们对肿瘤细胞系的抗增殖作用,揭示了通过抑制 DNA 或 RNA 聚合酶和粘附分子的作用机制 (Kraljević 等人,2014)。

光学和非线性光学应用

Mohan 等人 (2020) 合成了新型基于嘧啶的双尿嘧啶衍生物,并评估了它们的线性和非线性光学 (NLO) 特性,表明它们由于其相当大的 NLO 特性而具有用于 NLO 器件制造的潜力 (Mohan 等人,2020)。

催化和材料科学应用

Lu 等人 (2015) 合成了嘧啶衍生物配位络合物,并探索了它们的催化性能和抗肿瘤活性,重点介绍了它们在材料科学和生物医学研究中的潜力 (Lu 等人,2015)。

抗菌活性

Rauf 等人 (2010) 研究了吡啶并[1,2-a]嘧啶-2,4(3H)-二酮衍生物的脲酶抑制活性,提供了对其抗菌潜力的见解 (Rauf 等人,2010)。

作用机制

While the specific mechanism of action for your compound is not available, pyrimidine derivatives often exhibit their biological effects through various pathways. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

未来方向

属性

IUPAC Name |

6-[[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-2-4-14(10-18)5-3-6-17(9-14)8-11-7-12(19)16-13(20)15-11/h7,18H,2-6,8-10H2,1H3,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBKPALIUKCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)CC2=CC(=O)NC(=O)N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)